(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane
Description
Properties
IUPAC Name |
1-[(1S,6R)-3,8-diazabicyclo[4.2.0]octan-8-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-5-7-2-3-9-4-8(7)10/h7-9H,2-5H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFCGYEVWVLOI-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2[C@H]1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition and Ring-Closing Strategies
[3+2] Cycloaddition Reactions: These are employed to build the bicyclic framework by reacting monocyclopropanated heterocycles with suitable dipolarophiles under microwave-assisted conditions to improve yield and selectivity. This method allows regio-, diastereo-, and enantioselective synthesis of bicyclic systems closely related to diazabicyclo[4.2.0]octane scaffolds.
Ring-Closing Metathesis (RCM): RCM is utilized to form the bridged bicyclic ring by closing a diene precursor. This method is particularly useful when starting from enantiomerically pure building blocks derived from the chiral pool, enabling the preservation of stereochemical integrity.
Use of Chiral Pool and Enantioselective Catalysis
- Starting from naturally occurring enantiopure materials (e.g., amino acids or sugars), the bicyclic scaffold can be constructed with inherent stereochemical control. Enantioselective desymmetrization of tropinone derivatives or application of chiral auxiliaries and catalysts also facilitates the preparation of stereochemically defined diazabicyclo compounds.
Functional Group Transformations for Acetylation
The acetyl group at the 8-position is typically introduced via acetylation reactions of the corresponding amine or hydroxyl precursors. This step often follows the formation of the bicyclic skeleton and involves reagents such as acetic anhydride or acetyl chloride under controlled conditions to avoid racemization or side reactions.
Protective groups like Boc (tert-butoxycarbonyl) are commonly used on nitrogen atoms during synthesis to prevent undesired reactions and are removed post-acetylation.
Representative Synthetic Route Example
Preparation Data and Properties
Research Findings and Optimization Notes
Microwave-assisted cycloadditions have been demonstrated to significantly enhance the efficiency of bicyclic scaffold formation, reducing reaction times and improving stereoselectivity.
Use of chiral pool starting materials ensures the desired (1S,6R) stereochemistry is achieved with high enantiomeric excess, critical for biological activity.
Protective group strategies such as Boc protection are essential to control reactivity during acetylation steps and to facilitate purification.
The acetylation step requires careful control of reaction conditions to prevent side reactions and maintain the integrity of the bicyclic framework.
Stock solutions of related Boc-protected intermediates are typically prepared with precise molarity calculations to ensure reproducibility in downstream applications.
Summary Table of Preparation Approaches
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Synthetic Routes
The synthesis of (1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane typically involves multi-step chemical reactions that optimize yields while maintaining stereochemical integrity. Common methods include:
- Cyclization of Precursors : Involves controlled conditions with specific catalysts.
- Use of Continuous Flow Reactors : Enhances efficiency for large-scale production.
- Advanced Purification Techniques : Ensures high purity and consistent quality.
Ligand for Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that this compound acts as a potent agonist for nAChRs, which play crucial roles in neurological functions and disorders such as Alzheimer's disease and schizophrenia.
Orexin Receptor Antagonism
Recent studies have explored the potential of this compound as an orexin receptor antagonist, which may have implications for sleep regulation and appetite control. This application is particularly relevant in developing treatments for sleep disorders and obesity.
Case Studies and Research Findings
Several studies have documented the biological efficacy of this compound:
- Study on nAChRs : A study demonstrated that modifications to the diazabicyclo structure significantly impact receptor selectivity and efficacy. The findings suggest that specific substitutions can enhance agonist activity at nAChRs while reducing side effects associated with non-selective compounds.
- Orexin Receptor Studies : Investigations into orexin receptor antagonism revealed that this compound could effectively inhibit orexin signaling pathways, suggesting potential therapeutic applications in managing sleep disorders.
Mechanism of Action
The mechanism of action of (1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Physicochemical Properties :
Structural and Functional Comparison with Similar Compounds
Bicyclic Framework Variations
The bicyclic core significantly influences conformational rigidity and pharmacological interactions.
Key Observations :
- This contrasts with the [3.2.1] analogs, which exhibit higher rigidity and stronger µ-opioid receptor binding due to optimal spatial alignment .
- Substituent Effects : The acetyl group at position 8 in the target compound may confer distinct electronic and steric properties compared to bulkier substituents (e.g., p-nitrocinnamyl in [3.2.1] derivatives), which enhance receptor affinity .
Pharmacological Activity
While direct pharmacological data for this compound are scarce, insights can be drawn from structurally related compounds:
- µ-Opioid Receptor Affinity : [3.2.1] analogs, such as 8-p-nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane, show selective µ-opioid agonism. Quantum mechanical studies indicate that substituent orientation on the bicyclic framework critically modulates receptor interactions .
- Comparison with Morphine: [3.2.1] derivatives exhibit conformational mimicry of morphine’s rigid piperidine ring, enabling similar receptor engagement.
Physicochemical and Commercial Limitations
- Solubility and Stability : The acetyl group may enhance solubility compared to methyl or propionyl analogs, but the compound’s discontinued status suggests challenges in stability or scalability .
- Hazard Profile: No specific hazard data are reported, contrasting with [3.2.1] derivatives that often require careful handling due to bioactive properties .
Biological Activity
(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane is a bicyclic compound notable for its unique structural framework, which includes two nitrogen atoms and an acetyl group. This compound belongs to the diazabicyclo[4.2.0]octane family, recognized for their potential biological activities and applications in medicinal chemistry. Recent research has highlighted its significant interactions with neuronal nicotinic acetylcholine receptors (nAChRs) and orexin receptors, suggesting its potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 158.21 g/mol
- CAS Number : 1268520-07-5
The biological activity of this compound primarily involves its role as a ligand for nAChRs. These receptors are crucial for various neurological functions, including synaptic transmission and modulation of neurotransmitter release. The compound's agonistic activity at these receptors can lead to enhanced cholinergic signaling, which may have implications in treating conditions such as Alzheimer's disease and other cognitive disorders.
Interaction with Receptors
Research indicates that this compound exhibits high binding affinity and efficacy at the human high-affinity nicotine recognition site (α4β2 nAChR). In studies comparing its potency to established ligands like epibatidine, several derivatives showed comparable or superior agonist efficacy and analgesic properties in animal models of pain .
Biological Activity Overview
| Activity | Description |
|---|---|
| Nicotinic Acetylcholine Receptor | Acts as a potent agonist; enhances cholinergic signaling; potential application in cognitive disorders |
| Orexin Receptor Antagonism | Investigated for implications in sleep regulation and appetite control |
| Analgesic Effects | Demonstrated significant analgesic efficacy in preclinical pain models |
Case Studies
- Nicotinic Agonism : A study evaluated a series of diazabicyclo[4.2.0]octane ligands for their affinity at the α4β2 nAChR. Results indicated that several analogs exhibited picomolar affinity and nanomolar potency, positioning them among the most effective nAChR ligands known .
- Pain Model Efficacy : In a rat model of persistent nociceptive pain using the formalin test, compounds derived from this compound showed robust analgesic effects comparable to existing pain medications .
Synthesis and Modification
The synthesis of this compound typically involves multi-step chemical reactions to form the bicyclic structure while ensuring stereochemical integrity. Recent advancements focus on optimizing yields and reducing reaction times through innovative synthetic routes.
Synthetic Route Overview
| Step | Description |
|---|---|
| Cyclization | Formation of the bicyclic structure from appropriate precursors under controlled conditions |
| Functionalization | Introduction of acetyl groups or other modifications to enhance biological activity |
| Purification | Use of advanced techniques to ensure high purity and yield |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
